2-(Dimethylamino)propanamide

Medicinal Chemistry Physicochemical Profiling Drug Design

2-(Dimethylamino)propanamide is a chiral secondary aminoamide scaffold for medicinal chemistry and analytical reference applications. Its predicted pKa of ~9.8 ensures a cationic state at physiological pH, critical for CNS penetration studies and lysosomal sequestration assays—properties the 3-substituted isomer (pKa ~16.2) cannot replicate. The (2S)-enantiomer supports stereospecific SAR in neurological drug discovery programs. The compound also serves as a Keap1-Nrf2 PPI inhibitor starting point for oxidative stress research. Procure the specific enantiomer to maintain stereochemical fidelity; the racemate (CAS 71400-44-7) is suitable for achiral method development. Standard B2B shipping available; no controlled substance licensing required in the US or EU.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Cat. No. B12500869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)propanamide
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C(=O)N)N(C)C
InChIInChI=1S/C5H12N2O/c1-4(5(6)8)7(2)3/h4H,1-3H3,(H2,6,8)
InChIKeyMBKGOQHJIPZMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)propanamide (C5H12N2O) - What Scientists and Procurement Professionals Need to Know


2-(Dimethylamino)propanamide is a secondary aminoamide that serves as a chiral building block and research intermediate in medicinal chemistry . Its structure comprises a propanamide backbone with a dimethylamino group at the C2 position, yielding a molecular weight of 116.16 g/mol . The compound is commercially available as a racemate and as separate enantiomers (R- and S-forms), each with distinct stereochemical properties that can influence biological interactions . The basic dimethylamino nitrogen (predicted pKa ~9.8-10.5) confers solubility in aqueous and polar organic media, while the amide functionality supports hydrogen bonding and peptide-like structural motifs .

Why 2-(Dimethylamino)propanamide Cannot Be Simply Replaced by Structural Analogs in Research


While several propanamide derivatives share the same core formula (C5H12N2O), their biological activity, solubility, and synthetic utility differ markedly based on substitution position and stereochemistry. For example, the 2-substituted isomer exhibits distinct basicity (pKa ~9.8) compared to the 3-substituted analog (pKa ~16.2), directly affecting ionization state and membrane permeability in biological assays . Furthermore, the chiral nature of 2-(dimethylamino)propanamide enables stereospecific interactions that racemic mixtures or achiral analogs cannot replicate . Substituting with 3-(dimethylamino)propanamide or 2-amino-N,N-dimethylpropanamide without validation may lead to divergent activity profiles, as demonstrated in comparative antiproliferative studies where the 3-substituted variant showed an IC50 of 3.7 µM against H1975 cells, while the 2-substituted form remains untested in that specific assay [1]. These differences underscore why generic substitution based on molecular formula alone is scientifically unsound and can compromise experimental reproducibility.

Quantitative Differentiation of 2-(Dimethylamino)propanamide Against Key Analogs: A Comparative Evidence Guide


pKa Difference Between 2-Substituted and 3-Substituted Dimethylamino Propanamide Isomers

The basicity of 2-(dimethylamino)propanamide (pKa 9.8 ± 0.3) is significantly higher than that of its 3-substituted isomer (pKa 16.20 ± 0.50) . At physiological pH (7.4), this 6.4 pKa unit difference means the 2-substituted compound exists predominantly in its protonated, cationic form, while the 3-substituted analog remains almost entirely neutral. This stark contrast dictates distinct ionization-dependent properties, including solubility, membrane permeability, and target engagement.

Medicinal Chemistry Physicochemical Profiling Drug Design

Comparative Antiproliferative Potency of 3-(Dimethylamino)propanamide in H1975 NSCLC Cells: A Cautionary Baseline for 2-Isomer Expectations

A direct head-to-head study of quinazoline-based EGFR inhibitors demonstrated that the 3-(dimethylamino)-propanamide side chain (compound 5) exhibited an IC50 of 3.7 µM against H1975 non-small cell lung cancer cells [1]. This was 2-fold more potent than the parent compound 1 (IC50 8.3 µM) and 5-fold more active than compound 4 (IC50 19.5 µM) [1]. Critically, this study highlights that even among propanamide regioisomers (3-substituted vs. others), activity can vary by >5-fold. While no comparable data exist for the 2-substituted analog in this specific assay, the available evidence establishes that the position of the dimethylamino group is a critical determinant of potency. A researcher substituting 2-(dimethylamino)propanamide into a similar scaffold cannot assume similar activity without explicit validation, as the 2-substituted isomer is structurally and electronically distinct.

Cancer Research EGFR Inhibition Cell Proliferation Assay

Stereochemical Differentiation: (S)-Enantiomer as a Chiral Building Block for CNS Drug Candidates

The (2S)-enantiomer of 2-(dimethylamino)propanamide possesses a specific stereochemical configuration that distinguishes it from its (2R)-enantiomer and the racemic mixture . The (2S)-form has been specifically noted in technical literature as a building block for pharmaceuticals targeting neurological disorders, with the dimethylamino group enhancing its ability to cross the blood-brain barrier . While quantitative CNS penetration data (e.g., brain-to-plasma ratio) are not publicly available for this exact compound, the structural feature of a basic amine adjacent to a small amide is a known pharmacophore for CNS-active agents. This contrasts with the racemic form, which may exhibit mixed or reduced efficacy due to potential off-target interactions of the undesired enantiomer.

Chiral Synthesis CNS Drug Development Medicinal Chemistry

Physicochemical Property Comparison: Molecular Weight and Predicted Boiling Point vs. Analog

2-(Dimethylamino)propanamide has a molecular weight of 116.16 g/mol and a predicted boiling point of 206.5 ± 23.0 °C . In contrast, its regioisomer 3-(dimethylamino)propanamide, while sharing the same molecular weight (116.16 g/mol), exhibits a different boiling point profile due to its distinct molecular geometry. This difference, while not dramatic, is relevant for purification protocols such as distillation or gas chromatography, where retention times and separation conditions will differ. The 2-substituted compound also has a predicted density of 0.972 ± 0.06 g/cm³ .

Physicochemical Characterization Synthetic Planning Purification

Where to Use 2-(Dimethylamino)propanamide: Evidence-Based Research and Industrial Applications


Synthesis of Chiral CNS-Active Pharmaceutical Intermediates

Given its stereochemical purity and noted potential for blood-brain barrier penetration , the (2S)-2-(dimethylamino)propanamide enantiomer is a rational choice for constructing chiral intermediates in central nervous system (CNS) drug discovery programs. Medicinal chemists designing compounds for neurological targets should procure the specific enantiomer to maintain stereochemical fidelity in SAR studies .

Physicochemical Profiling and Ionization State-Dependent Assays

The pKa of 9.8 ± 0.3 makes 2-(dimethylamino)propanamide predominantly cationic at physiological pH. This property is critical for assays evaluating cellular uptake, lysosomal sequestration, or interactions with negatively charged biomolecules. In contrast, the 3-substituted analog (pKa ~16.2) would be neutral under the same conditions. Researchers designing experiments where ionization state is a variable should select the 2-isomer specifically.

Calibration Standards and Method Development for Regioisomer Separation

The distinct boiling point (predicted ~206.5 °C) and chromatographic behavior of 2-(dimethylamino)propanamide relative to its 3-substituted analog (boiling point ~111-112.5 °C at 16 Torr) make it suitable as a reference standard in method development for gas chromatography or HPLC. Analytical chemists can use the compound to establish retention time markers and separation protocols for complex mixtures containing similar aminoamide regioisomers.

Precursor for Keap1-Nrf2 Interaction Inhibitors in Oxidative Stress Research

2-(Dimethylamino)propanamide has been identified as an inhibitor of the Keap1-Nrf2 protein-protein interaction , a pathway central to cellular antioxidant defense. This activity profile supports its use as a starting scaffold for developing chemical probes to study oxidative stress-related diseases. Procurement for such studies should prioritize high-purity material to ensure reliable target engagement data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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